molecular formula C17H25NO5 B128353 Anfen CAS No. 154974-43-3

Anfen

Cat. No. B128353
M. Wt: 323.4 g/mol
InChI Key: BTFTUFBNYKHSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anfen is a synthetic compound that has gained significant attention in scientific research over the past few years. It is a promising molecule that has shown potential in various fields, including pharmaceuticals, agriculture, and material science. Anfen is a versatile compound that can be synthesized using different methods, and its applications are still being explored.

Mechanism Of Action

The mechanism of action of Anfen is still being explored. However, studies have shown that Anfen can interact with various cellular targets, including enzymes, receptors, and ion channels. Anfen can also modulate various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway.

Biochemical And Physiological Effects

Anfen has been shown to have various biochemical and physiological effects. In vitro studies have shown that Anfen can inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. In vivo studies have shown that Anfen can reduce tumor growth, improve cognitive function, and protect against oxidative stress.

Advantages And Limitations For Lab Experiments

Anfen has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has a high purity and can be easily modified to produce derivatives with different properties. However, Anfen also has limitations, including its low solubility in water, which can limit its bioavailability in vivo.

Future Directions

There are several future directions for Anfen research. One direction is to explore the potential of Anfen as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to explore the potential of Anfen in agriculture, including its use as an insecticide and fungicide. Additionally, there is potential for Anfen in material science, including its use as a building block for the synthesis of novel materials.
Conclusion:
Anfen is a promising compound that has shown potential in various fields of scientific research. Its versatility and potential applications make it an attractive target for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Anfen have been discussed in this paper. Further research is needed to fully explore the potential of Anfen in various fields of scientific research.

Synthesis Methods

Anfen can be synthesized using various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reactions to produce Anfen. Enzymatic synthesis involves the use of enzymes to catalyze the reaction, while microbial synthesis involves the use of microorganisms to produce Anfen. The choice of synthesis method depends on the desired purity, yield, and cost-effectiveness of the product.

Scientific Research Applications

Anfen has shown potential in various fields of scientific research, including pharmaceuticals, agriculture, and material science. In pharmaceuticals, Anfen has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In agriculture, Anfen has been shown to have insecticidal and fungicidal properties. In material science, Anfen has been used as a building block for the synthesis of novel materials.

properties

CAS RN

154974-43-3

Product Name

Anfen

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

2-amino-2-(3,5-ditert-butyl-4-hydroxyphenyl)propanedioic acid

InChI

InChI=1S/C17H25NO5/c1-15(2,3)10-7-9(17(18,13(20)21)14(22)23)8-11(12(10)19)16(4,5)6/h7-8,19H,18H2,1-6H3,(H,20,21)(H,22,23)

InChI Key

BTFTUFBNYKHSTI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C(=O)O)(C(=O)O)N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C(=O)O)(C(=O)O)N

Other CAS RN

154974-43-3

synonyms

2,4-(hydroxy-3,5-ditributylphenyl)-2-aminomalonic acid
anfen
anphen

Origin of Product

United States

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